molecular formula C16H26Cl2N2O2 B4711477 1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride

Cat. No. B4711477
M. Wt: 349.3 g/mol
InChI Key: CCEBESOFRCVVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as A-366, is a chemical compound with potential applications in scientific research. It is a selective dopamine D2 receptor agonist, which means it can activate specific receptors in the brain that are involved in regulating mood, behavior, and movement. In

Mechanism of Action

1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective dopamine D2 receptor agonist, which means it can activate specific receptors in the brain that are involved in regulating mood, behavior, and movement. By binding to these receptors, this compound can enhance dopamine signaling, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It can increase locomotor activity, induce stereotypic behavior, and enhance the rewarding effects of drugs of abuse. This compound can also affect neurotransmitter release and modulate synaptic plasticity in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine signaling compared to non-selective agonists. However, one limitation is that this compound has not been extensively studied in humans, which limits its translational potential.

Future Directions

There are several future directions for research on 1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems and their interactions with dopamine signaling. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has potential applications in scientific research related to dopamine receptors and their role in various neurological and psychiatric disorders. It can be used to study the effects of dopamine receptor activation on behavior, cognition, and movement. This compound can also be used to investigate the mechanisms underlying drug addiction and withdrawal.

properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2.2ClH/c1-2-12-20-14-16(19)13-17-8-10-18(11-9-17)15-6-4-3-5-7-15;;/h2-7,16,19H,1,8-14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBESOFRCVVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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